Monomethylauristatin E
Description
Historical Context and Origins of Auristatins
The story of MMAE begins with the exploration of natural compounds from marine environments, which led to the discovery of dolastatins and the subsequent development of the auristatin class of molecules.
The origins of auristatins are directly linked to dolastatin 10, a potent antineoplastic peptide first isolated in 1987 by G.R. Pettit and colleagues from the sea hare Dolabella auricularia, a marine mollusk found in the Indian Ocean. creative-biolabs.commdpi.comacs.orgnih.gov Dolastatin 10 is a pentapeptide notable for containing several unique and non-proteinogenic amino acid residues. mdpi.com Initial studies revealed its powerful cytotoxic activity, as it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.nettandfonline.com
Despite its promising anticancer activity, the natural supply of dolastatin 10 is exceedingly scarce, with yields as low as one milligram from 100 kilograms of the sea hare. mdpi.com Further research revealed that dolastatin 10 is not produced by the mollusk itself but by a cyanobacterium (often referred to as blue-green algae) that the sea hare consumes. nih.govufl.edu This discovery of its biosynthetic origin was a significant step, providing a basis for future production methods. nih.govufl.eduacs.org Dolastatin 10's potent biological activity established it as a crucial lead compound and a prototype for the development of a new class of synthetic analogs and, eventually, several FDA-approved cancer therapies. nih.govacs.org
| Year | Milestone | Significance | Reference |
|---|---|---|---|
| 1987 | Isolation of dolastatin 10 from Dolabella auricularia | Discovery of a novel, highly potent antimitotic natural product. | creative-biolabs.comacs.orgnih.gov |
| Late 1980s/Early 1990s | Determination of dolastatin 10's mechanism of action | Identified as a tubulin polymerization inhibitor, explaining its cytotoxicity. | researchgate.net |
| 2001-2002 | Link to marine cyanobacteria established | Identified the true biological source of dolastatin 10, opening avenues for biosynthesis. | ufl.edu |
| 2003 | First description of MMAE conjugated to an antibody | Demonstrated the feasibility and potency of using auristatins in antibody-drug conjugates (ADCs). | pharmacognosy.us |
| 2011 | First FDA approval of an MMAE-based ADC (Brentuximab vedotin) | Validated the ADC concept using an auristatin payload for clinical use. | dimabio.comresearchgate.netufl.edu |
| 2024 | Identification of the dolastatin 10 biosynthetic gene cluster | Paves the way for genetic engineering and synthetic biology approaches for production. | nih.govufl.eduacs.org |
While dolastatin 10 showed immense potential, its clinical development as a single agent was hampered by a narrow therapeutic window and significant toxicity in early trials. creative-biolabs.compharmacognosy.us This led researchers to synthesize a wide array of structural analogs, collectively known as auristatins, in an effort to improve the therapeutic index. acs.orgnih.gov These synthetic efforts focused on modifying the peptide structure to enhance properties and reduce toxicity. nih.gov
Early synthetic analogs included auristatin E (AE) and auristatin PE (also known as soblidotin), which, despite their potency, also encountered challenges with toxicity and efficacy in clinical settings. pharmacognosy.us A pivotal breakthrough came from the realization that minor structural modifications could create a site for attaching the molecule to a delivery vehicle. creative-biolabs.com Specifically, the removal of one of the two methyl groups from the N-terminal amino group of auristatin E resulted in monomethyl auristatin E (MMAE). wikipedia.org This seemingly small change created a secondary amine that was suitable for conjugation to a linker, which could then be attached to a monoclonal antibody, all while only slightly decreasing the compound's potent cytotoxicity. creative-biolabs.com
This innovation gave rise to MMAE as a premier payload for ADCs. creative-biolabs.comdimabio.com The evolution from dolastatin 10 to MMAE marked a strategic shift from using a potent natural product as a standalone agent to engineering a highly optimized synthetic derivative for targeted drug delivery. researchgate.net Research has continued to generate further auristatin analogs, such as monomethyl auristatin F (MMAF), and other derivatives with modifications to the peptide core, aiming to optimize properties like bystander killing effects and efficacy against drug-resistant tumors. creative-biolabs.comnih.govjst.go.jp
| Compound | Key Structural Feature | Primary Application Context | Reference |
|---|---|---|---|
| Dolastatin 10 | Natural pentapeptide, N-terminus is N,N-dimethyl valine | Lead compound, preclinical research, limited clinical trials as a single agent. | creative-biolabs.commdpi.com |
| Auristatin E (AE) | Synthetic analog of Dolastatin 10. | Preclinical research, early ADC development. | pharmacognosy.usnih.gov |
| Monomethyl Auristatin E (MMAE) | N-terminal has a secondary amine (monomethylated). Highly cell-permeable. | Payload for numerous clinical and approved ADCs (e.g., Brentuximab vedotin). | wikipedia.orgcreative-biolabs.comnih.gov |
| Monomethyl Auristatin F (MMAF) | C-terminal phenylalanine is charged, making it less cell-permeable. | Payload for ADCs where reduced bystander effect is desired. | creative-biolabs.comnih.govnih.gov |
| Auristatin PYE | Synthetic derivative with modifications for improved in vivo efficacy. | Preclinical research, noted for vascular-disrupting effects. | elsevierpure.compharmacognosy.us |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWEROEPLKSEI-UIJRFTGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028844 | |
| Record name | Monomethyl auristatin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474645-27-7 | |
| Record name | Monomethylauristatin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl auristatin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474645277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl auristatin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valinamide,N-methyl-L-valyl-N-((1S,2R)-4-((2S)-2-((1R,2R)-3-(((1R,2S)-2-hydroxy-1- methyl-2-phenylethyl)amino)-1-methoxy-2-methyl-3-oxopropyl)-1pyrrolidinyl)-2- methoxy-1- ((1S)-1-methylpropyl)-4-oxobutyl)-N-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL AURISTATIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I58RC5EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action and Cellular Target Engagement
Direct Interaction with Tubulin and Microtubules
MMAE exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the normal dynamics of the microtubule cytoskeleton, which is essential for various cellular processes, particularly mitosis.
Monomethyl auristatin E functions as a powerful antimitotic agent by directly inhibiting the polymerization of tubulin into microtubules. wikipedia.orgmedchemexpress.com This inhibition disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. dimabio.comcreative-biolabs.com By blocking the assembly of tubulin, MMAE effectively halts the cell division process. wikipedia.orgcreative-biolabs.com The potency of MMAE in this regard is significant, being 100 to 1000 times more potent than doxorubicin. This potent activity against tubulin polymerization makes it a highly effective cytotoxic payload for ADCs. dimabio.commedchemexpress.com
MMAE binds to tubulin at a distinct site located on the β-tubulin subunit, near the vinca (B1221190) alkaloid binding region, at the interface between two longitudinally aligned tubulin dimers. nih.gov This site involves the H6-H7 loop on the β-subunit. nih.govplos.org The N-terminal methylated valine of MMAE forms a hydrogen bond with the side chain of Asp179 on the T5 loop of the β-tubulin. nih.gov Research has demonstrated that MMAE binds to soluble tubulin heterodimers with a maximum stoichiometry of approximately 1:1. nih.govresearchgate.netiaea.org This one-to-one binding is a key factor in its ability to potently disrupt microtubule structures. nih.gov
| Parameter | Finding | Source |
|---|---|---|
| Binding Site | β-tubulin subunit at the inter-dimer interface, near the vinca domain | nih.gov |
| Key Interacting Residue | Asp179 on the T5 loop of β-tubulin | nih.gov |
| Stoichiometry | ~1:1 with soluble tubulin heterodimers | nih.govresearchgate.netiaea.org |
| Binding Affinity (KD) | 291 nM (for FITC-MMAE) | nih.govresearchgate.net |
Monomethyl Auristatin E As a Cytotoxic Payload in Antibody Drug Conjugates Adcs Research
Rationale for Conjugation in Targeted Drug Delivery
The primary rationale for conjugating MMAE to a monoclonal antibody is to achieve selective delivery of this highly potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues. tandfonline.com Unconjugated MMAE is too toxic for systemic administration, but when linked to an antibody, its cytotoxic effects are predominantly localized to the tumor site. tandfonline.comeuropeanreview.org This targeted approach significantly widens the therapeutic index, allowing for the administration of a powerful anticancer agent that would otherwise be intolerable. tandfonline.com
The antibody component of the ADC serves as a homing device, binding to specific antigens overexpressed on the surface of cancer cells. creativebiomart.net Following this binding, the ADC-antigen complex is internalized by the cell, a crucial step for the subsequent release of the MMAE payload. europeanreview.orgfrontiersin.org This targeted internalization ensures that the cytotoxic effects of MMAE are concentrated within the malignant cells, thereby increasing efficacy and reducing off-target side effects. researchgate.net Research has shown that in tumor-bearing mice, the concentration of MMAE delivered via an ADC can be approximately 200 times higher in the tumor tissue compared to the serum, highlighting the efficiency of this targeted delivery system. europeanreview.orgresearchgate.net
Furthermore, the cell-permeable nature of MMAE can lead to a "bystander effect." sb-peptide.comresearchgate.net Once released inside a target cancer cell, MMAE can diffuse into neighboring tumor cells that may not express the target antigen, thereby extending the therapeutic reach of the ADC within the heterogeneous tumor microenvironment. sb-peptide.comresearchgate.net
Linker Chemistry and Cleavage Mechanisms in ADC Research
The linker connecting the antibody to the MMAE payload is a critical component that dictates the stability of the ADC in circulation and the efficiency of drug release at the target site. nih.gov An ideal linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. creativebiomart.netnih.gov Upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the active MMAE. creativebiomart.net
Protease-Cleavable Peptide Linkers (e.g., Valine-Citrulline)
Among the most successful and widely used linkers for MMAE-based ADCs are those containing protease-cleavable peptide sequences. aacrjournals.org The valine-citrulline (Val-Cit or vc) dipeptide linker is a prominent example, utilized in several approved ADCs. nih.govrsc.org This linker was specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within the lysosomal compartments of cells. frontiersin.orgnih.gov The Val-Cit linker demonstrates excellent stability in plasma, minimizing premature drug release, while being susceptible to enzymatic cleavage following ADC internalization.
The specificity of the Val-Cit linker for lysosomal proteases is a key feature. Upon ADC internalization and trafficking to the lysosome, the enzymatic environment facilitates the cleavage of the amide bond between the citrulline residue and a self-immolative spacer, initiating the release of MMAE. frontiersin.org Other dipeptide linkers, such as valine-alanine (Val-Ala), have also been developed and can be cleaved by lysosomal proteases. nih.gov The choice of dipeptide can influence properties such as hydrophilicity and the drug-to-antibody ratio (DAR) that can be achieved without causing aggregation.
| Linker Type | Cleavage Mechanism | Key Features | Example in Approved ADCs |
|---|---|---|---|
| Valine-Citrulline (vc) | Protease (Cathepsin B) | High plasma stability, efficient lysosomal cleavage. frontiersin.org | Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin, Tisotumab vedotin. biochempeg.comtandfonline.com |
| Valine-Alanine (va) | Protease | Higher hydrophilicity, allows for higher DAR. | Loncastuximab tesirine. |
Spacer and Attachment Group Components in Linker Design
The design of a linker is modular and includes not only the cleavable unit but also a spacer and an attachment group. The spacer, often a maleimidocaproyl (mc) group, connects the linker to the antibody, typically through a thiol group on a cysteine residue. nih.gov This spacer provides steric hindrance, ensuring that the enzymatic cleavage site on the linker is accessible to lysosomal proteases. nih.gov
A self-immolative spacer, such as para-aminobenzyloxycarbonyl (PABC), is frequently positioned between the cleavable peptide and the MMAE payload. nih.gov Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, fully active MMAE. nih.govnih.gov This "traceless" release mechanism is crucial for ensuring the maximum potency of the cytotoxic payload.
Lysosomal Enzyme-Mediated Release Mechanisms
The release of MMAE from ADCs employing protease-cleavable linkers is a multi-step process that occurs within the endo-lysosomal pathway of the target cancer cell. frontiersin.orgsuda.edu.cn After the ADC binds to its target antigen on the cell surface, the complex is internalized via endocytosis. creativepegworks.com The resulting endosome then fuses with a lysosome, an organelle containing a host of hydrolytic enzymes and characterized by an acidic environment. creativebiomart.netsuda.edu.cn
Within the lysosome, proteases such as cathepsins become active and recognize the specific peptide sequence in the linker. frontiersin.org This enzymatic action cleaves the linker, initiating the release of the MMAE payload, often through the subsequent fragmentation of a self-immolative spacer. frontiersin.org The released MMAE can then diffuse out of the lysosome and into the cytoplasm, where it can bind to tubulin and exert its cytotoxic effect. frontiersin.org
Cathepsin-Mediated Cleavage Research
Cathepsin B, a lysosomal cysteine protease, was the initial enzyme identified for its ability to efficiently cleave the Val-Cit linker. nih.govaacrjournals.org This led to the widespread adoption of this linker in ADC development. rsc.org However, further research has revealed a more complex picture. Studies have shown that even with the suppression of cathepsin B expression, ADCs with Val-Cit linkers can still effectively release their payload and induce cell death. aacrjournals.orgnih.gov
Mass spectrometry analysis of payload release suggests that other cysteine cathepsins present in the lysosome can also cleave the Val-Cit linker, providing a degree of redundancy in the release mechanism. aacrjournals.org This finding is significant as it suggests that resistance to these ADCs based solely on the downregulation of cathepsin B is unlikely. aacrjournals.orgnih.gov
| Enzyme | Role in Cleavage | Research Finding |
|---|---|---|
| Cathepsin B | Primary cleaving enzyme for Val-Cit linkers. nih.govaacrjournals.org | Suppression of Cathepsin B does not eliminate ADC efficacy, suggesting other proteases are also involved. aacrjournals.orgnih.gov |
| Other Cysteine Cathepsins | Contribute to the cleavage of Val-Cit linkers. aacrjournals.org | Provide a redundant mechanism for MMAE release. aacrjournals.org |
Development of Novel Linker Chemistries for Enhanced Stability and Delivery
While protease-cleavable linkers have been highly successful, research continues to focus on developing novel linker chemistries to further enhance the stability, efficacy, and therapeutic window of MMAE-based ADCs. One area of development involves creating linkers that are more stable in systemic circulation to further minimize off-target toxicity. nih.govresearchgate.net
For instance, novel acid-cleavable linkers based on a silyl (B83357) ether chemistry have been developed for MMAE. nih.govnih.gov These linkers are designed to be stable at the physiological pH of blood but cleave in the more acidic environment of the tumor microenvironment or within cellular lysosomes. nih.gov This approach offers an alternative release mechanism to enzymatic cleavage.
Another innovative strategy involves the use of non-cleavable linkers. nih.gov In this design, the MMAE payload remains attached to the antibody's amino acid residue (typically cysteine) after lysosomal degradation of the antibody backbone. nih.govresearchgate.net The resulting charged amino acid-linker-MMAE complex is less permeable to cell membranes, which can reduce the bystander effect but also potentially lower off-target toxicity. nih.gov The development of ionized L-Cysteine-linker-MMAE payloads is a promising approach in this area, aiming to improve the safety profile of MMAE-based ADCs. nih.govresearchgate.net
Furthermore, hydrophilic linkers, for example, those incorporating polyethylene (B3416737) glycol (PEG) spacers, are being explored to improve the solubility and pharmacokinetic properties of ADCs, especially those with hydrophobic payloads like MMAE. mdpi.com These advancements in linker technology are continually refining the design of ADCs to create more effective and safer cancer therapies.
Impact of Payload Modification on ADC Properties in Research
Structural Modifications and Cytotoxic Activity Retention
Studies involving hydrophilic modifications of MMAE have shown a connection between the hydrophobicity of the modified payloads as free molecules and their cytotoxic activity. mdpi.comresearchgate.net Furthermore, research into the structure-activity relationships (SAR) of novel auristatins has involved modifying the central P2-P3-P4 subunits of the peptide backbone. jst.go.jp These modifications have resulted in new auristatin analogs with potent cytotoxic activity in vitro, demonstrating the chemical tractability of the MMAE scaffold for creating next-generation ADCs. jst.go.jp
In solution, MMAE and its analogue MMAF exist in an equilibrium between two conformations: a biologically active trans-isomer and an inactive cis-isomer. nih.gov Quantum chemical modeling has been used to identify potential structural modifications, such as halogenation in the norephedrine (B3415761) residue, that could shift this equilibrium almost completely toward the active trans-conformation. nih.gov Such a shift would enhance the efficiency of the drug. nih.gov
Hydrophobicity and Drug-to-Antibody Ratio Considerations
The hydrophobicity of the payload is a critical factor in ADC design, directly impacting the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. nih.gov While a higher DAR can increase the in vitro potency of an ADC, highly hydrophobic payloads like MMAE can lead to issues at high DARs. nih.govresearchgate.net
Attaching too many hydrophobic molecules can destabilize the native structure of the antibody, leading to aggregation, increased plasma clearance, and non-specific uptake by healthy tissues. researchgate.netresearchgate.netacs.org This can narrow the therapeutic window of the ADC. researchgate.net Research has shown a direct correlation between increasing payload hydrophobicity and the destabilization of the antibody structure and a higher propensity for the ADC to aggregate. acs.orgconsensus.app
To overcome these challenges, several strategies are being explored:
Hydrophilic Payloads: Synthesizing more hydrophilic versions of auristatins can enable the creation of high-DAR ADCs that are resistant to aggregation. nih.govjst.go.jp
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can help mask the payload's hydrophobicity. researchgate.net This approach allows for the development of uniform, high-DAR ADCs with improved pharmacokinetics and in vivo performance. researchgate.net
Table 1: Impact of Payload Hydrophobicity on ADC Properties
| ADC Property | Effect of High Payload Hydrophobicity | Research Approach to Mitigate |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) | Limits achievable DAR due to aggregation. nih.gov | Use of hydrophilic payloads or linkers. jst.go.jpresearchgate.net |
| Stability & Aggregation | Increases propensity for aggregation and destabilizes antibody structure. acs.orgconsensus.app | Masking payload with hydrophilic moieties (e.g., PEG). researchgate.net |
| Pharmacokinetics (PK) | Leads to accelerated plasma clearance. researchgate.net | Development of hydrophilic auristatin drug-linkers. researchgate.net |
| Therapeutic Index | Narrows the therapeutic window due to off-target toxicity. researchgate.net | Improving hydrophilicity to reduce non-specific uptake. jst.go.jp |
Comparative Analysis with other Auristatin Analogs (e.g., Monomethyl Auristatin F)
Monomethyl auristatin F (MMAF) is another potent auristatin derivative frequently used in ADC research. creative-biolabs.combiochempeg.com While structurally similar to MMAE, a key difference lies at the C-terminus of the peptide. creative-biolabs.comnih.gov MMAF features a charged phenylalanine residue at its C-terminus, whereas MMAE has an uncharged norephedrine residue. creative-biolabs.comnih.gov
This single structural change has significant functional consequences:
Membrane Permeability: The negatively charged carboxylic acid group on MMAF's C-terminal phenylalanine hinders its ability to diffuse across cell membranes. biochempeg.comnih.gov This makes MMAF significantly less membrane-permeable compared to the more hydrophobic MMAE. nih.govaacrjournals.org
Cytotoxicity: As a free drug, MMAF has attenuated activity compared to MMAE, a difference attributed to the charged C-terminus. creative-biolabs.com However, when delivered intracellularly via an ADC, both payloads are highly potent microtubule inhibitors. biochempeg.com
Hydrophilicity: MMAF is more hydrophilic than MMAE, which can be an advantage in reducing the tendency for ADC aggregation at higher DARs. nih.gov
Table 2: Comparison of MMAE and MMAF
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
|---|---|---|
| C-terminal Residue | Uncharged Norephedrine nih.gov | Charged Phenylalanine creative-biolabs.combiochempeg.com |
| Membrane Permeability | Permeable nih.govaacrjournals.org | Poorly permeable creative-biolabs.comaacrjournals.org |
| Hydrophobicity | More hydrophobic nih.gov | More hydrophilic nih.govnih.gov |
| Bystander Effect | Capable of potent bystander killing aacrjournals.orgaacrjournals.org | Lacks significant bystander killing capacity in vivo aacrjournals.orgaacrjournals.org |
| Free Drug Potency | More potent than MMAF as a free drug creative-biolabs.com | Attenuated activity compared to MMAE as a free drug creative-biolabs.com |
Bystander Killing Mechanisms in ADC Research
The "bystander effect" is a critical mechanism in ADC therapy, describing the ability of a payload, once released inside a target cancer cell, to diffuse out and kill neighboring cancer cells. nih.govresearchgate.net This is particularly important in treating solid tumors, which often exhibit heterogeneous expression of the target antigen, meaning not all tumor cells can be directly targeted by the ADC. nih.govresearchgate.net
Monomethyl auristatin E is well-known for its potent bystander killing capability. aacrjournals.orgaacrjournals.org The mechanism is dependent on the biophysical properties of the payload:
The ADC binds to the target antigen on an antigen-positive (Ag+) cancer cell and is internalized. nih.gov
Inside the cell, the linker is cleaved, releasing the MMAE payload into the cytosol. nih.gov
Due to its hydrophobicity and membrane permeability, the released MMAE can diffuse across the cell membrane of the Ag+ cell into the surrounding tumor microenvironment. aacrjournals.orgaacrjournals.org
This free MMAE is then taken up by adjacent antigen-negative (Ag-) cells, inducing cytotoxicity and leading to their death. nih.govaacrjournals.org
In contrast, less membrane-permeable payloads like MMAF fail to mediate this bystander effect in vivo because they are largely trapped within the initial target cell. aacrjournals.orgaacrjournals.org Studies using admixed tumor models containing both antigen-positive and antigen-negative cells have demonstrated that ADCs delivering MMAE can effectively kill neighboring Ag- cells, whereas MMAF-based ADCs lack this capacity. aacrjournals.orgaacrjournals.org The local diffusion and distribution of the released payload are therefore key determinants of an ADC's ability to exert bystander killing. aacrjournals.orgaacrjournals.org
Preclinical Efficacy Studies and Models
In Vitro Efficacy Assessments
The effectiveness of MMAE has been demonstrated across a wide range of cancer cell lines through various laboratory-based assays. These studies are crucial for determining the compound's intrinsic cytotoxic activity and its effects on fundamental cellular processes.
Cell Line Susceptibility and Cytotoxicity Assays
MMAE has shown significant cytotoxic effects against numerous human and murine cancer cell lines. creative-diagnostics.com Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.
Studies have consistently shown that MMAE is effective at nanomolar concentrations. For example, in pancreatic cancer cell lines, the IC50 of free MMAE was found to be approximately 1 nM. nih.gov More extensive testing across a panel of pancreatic cancer cells, including Mia PaCa-2, PL45, and PANC-1, revealed IC50 values ranging from 0.06 to 0.89 nM. nih.gov This demonstrates potent activity irrespective of the expression levels of specific cell surface targets used for ADCs. nih.gov
Similar potency has been observed in other cancer types. In breast cancer cell lines SKBR3 and kidney cancer cell line HEK293, MMAE exhibited IC50 values of 3.27 nM and 4.24 nM, respectively. researchgate.netsbmu.ac.ir Research has also indicated that MMAE possesses dose- and time-dependent cytotoxic activities against other human breast cancer cells, such as MDA-MB-468 and MDA-MB-453. who.int The cytotoxic potential of MMAE is harnessed in ADCs, where the targeting antibody delivers the payload to specific cells. For instance, an antimesothelin-MMAE conjugate demonstrated an IC50 of approximately 0.3 nmol/L in mesothelin-expressing cells. monash.edu
The table below summarizes the in vitro cytotoxicity of MMAE and MMAE-based conjugates in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| MMAE | Pancreatic Cancer Panel | Pancreatic Cancer | 0.06 - 0.89 nM | nih.gov |
| MMAE | SKBR3 | Breast Cancer | 3.27 nM | researchgate.netsbmu.ac.ir |
| MMAE | HEK293 | Kidney Cancer | 4.24 nM | researchgate.netsbmu.ac.ir |
| Oba01 (anti-DR5-MMAE) | Pancreatic Cancer Panel | Pancreatic Cancer | 4.79 - 347.55 nM | nih.gov |
| αCD22 Ab-MMAE | Reh | Leukemia | 143.3 ng/mL | nih.gov |
| αCD22 Ab-MMAE | JM1 | Leukemia | 211.0 ng/mL | nih.gov |
| aMSLN-MMAE | Mesothelin-expressing cells | Various | ~0.3 nM | monash.edu |
Cell Proliferation and Viability Measurements in Research Models
The cytotoxic activity of MMAE directly impacts the ability of cancer cells to multiply and survive. Laboratory studies commonly employ colorimetric assays, such as the MTT and MTS assays, to measure cell viability and proliferation after exposure to the compound. researchgate.netwho.intnih.gov
In studies involving breast (SKBR3) and kidney (HEK293) cancer cell lines, a 72-hour treatment with MMAE resulted in a concentration-dependent increase in cell death and a statistically significant loss of viability. scispace.comsbmu.ac.ir Similarly, dose- and time-dependent inhibition of proliferation was confirmed in breast cancer cell lines MDA-MB-468 and MDA-MB-453 using an MTT assay. who.int Beyond standard viability assays, clonogenic assays, which assess the ability of a single cell to grow into a colony, have also demonstrated a dose-dependent effect of MMAE-based ADCs on the survival of breast cancer cells like MCF7. nih.gov These findings collectively provide strong evidence that MMAE effectively curtails the proliferation of cancer cells in a controlled laboratory setting. scispace.com
Evaluation of Cell Cycle Progression in Research Models
As an inhibitor of tubulin polymerization, MMAE's primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. nih.gov This interference predictably leads to arrest at a specific phase of the cell cycle.
Flow cytometry analyses have consistently shown that treatment with MMAE causes cells to accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.net This G2/M arrest has been observed in various cancer cell lines, including prostate cancer cells (PC-3 and C4-2B) and pancreatic cancer cells. nih.govnih.govresearchgate.net This blockage of the cell cycle at the mitotic stage is a hallmark of potent microtubule-disrupting agents. creative-diagnostics.com Furthermore, studies have noted that this cell cycle arrest is often followed by an increase in the sub-G1 cell population, which is an indicator of apoptosis or programmed cell death. nih.gov This confirms that by halting cell division, MMAE effectively triggers the cellular pathways that lead to cell death. nih.gov
In Vivo Efficacy Studies in Animal Models
Following promising laboratory results, the antitumor activity of MMAE, primarily as a component of ADCs, has been evaluated in various animal models of cancer. These studies are critical for understanding how the compound performs in a complex biological system.
Xenograft Models (Cell Line-Derived and Patient-Derived)
Xenograft models, where human tumor cells or tissues are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. nih.govnih.gov MMAE-based ADCs have demonstrated significant efficacy in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). nih.govnih.gov
In a PDX model of precursor B-cell acute lymphoblastic leukemia, treatment with an anti-CD22-MMAE conjugate doubled the survival times of the mice. nih.gov Similarly, an antimesothelin-MMAE conjugate led to profound tumor growth inhibition or even regression in six different xenograft models, including two PDX models of ovarian and pancreatic cancer. monash.edu
The effectiveness of MMAE-ADCs has also been shown in numerous CDX models:
An anti-DR5 ADC (Oba01) showed excellent tumor-killing activity in pancreatic cancer CDX models (Mia PaCa-2 and PL45). nih.gov
An anti-AREG ADC induced rapid regression of established MCF7 breast cancer xenografts. nih.gov
An anti-MUC1 ADC markedly reduced tumor growth in Capan-2 and CFPAC-1 pancreatic cancer xenografts. researchgate.net
An anti-tissue factor ADC significantly suppressed tumor growth in a human pancreatic tumor xenograft model. nih.gov
A phosphate (B84403) derivative of MMAE (MMAEp) significantly reduced tumor growth in an intratibial xenograft model of human prostate cancer. nih.gov
These studies, utilizing tumors derived directly from patients or from established cell lines, underscore the robust and durable antitumor activity of targeted MMAE delivery in a variety of cancer types. monash.edubiospace.com
Syngeneic Murine Cancer Models
Syngeneic models, which use mouse cancer cells implanted in mice with fully functional immune systems, are valuable for assessing the interplay between a therapeutic agent and the host immune response.
Interestingly, studies in several syngeneic models, including LL/2 (lung), B16 (melanoma), and MC38 (colon), have shown that MMAE delivered as a single agent has limited antitumor efficacy. nih.gov However, the therapeutic outcome is dramatically different when MMAE is combined with other treatments. When combined with fractionated ionizing radiation, MMAE significantly enhanced tumor control across this diverse panel of syngeneic models. creative-diagnostics.comnih.gov This suggests a radiosensitizing effect, where MMAE makes cancer cells more susceptible to radiation. creative-diagnostics.com Furthermore, some research indicates that targeted delivery of MMAE can activate both the innate and adaptive arms of the immune system, suggesting that its mechanism in an immune-competent host may be multifaceted. researchgate.net
Tumor Growth Inhibition and Regression Analysis
Monomethyl auristatin E (MMAE) has demonstrated significant anti-tumor activity in numerous preclinical studies, leading to both the inhibition of tumor growth and the regression of established tumors. wikipedia.orgascopubs.orgmdpi.com As a potent anti-mitotic agent, MMAE functions by inhibiting tubulin polymerization, which disrupts cell division and induces apoptosis. nih.govtandfonline.comexplorationpub.com Its high cytotoxicity necessitates its use as a payload in targeted therapies, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), to ensure selective delivery to cancer cells while minimizing systemic toxicity. wikipedia.orgmdpi.comacs.orgmdpi.com
In preclinical xenograft models, the administration of MMAE-based conjugates has resulted in profound, dose-dependent tumor growth inhibition. ascopubs.orgaacrjournals.org For instance, studies using tumor-targeted activatable cell-penetrating peptides (ACPPs) to deliver MMAE have shown significant delays in tumor growth in murine models of lung cancer and melanoma. mdpi.com In a Lewis Lung Cancer (LL2) model, mice treated with a targeted cRGD-ACPP-MMAE conjugate exhibited an average tumor volume of 227 ± 30 mm³ by day 18, compared to 868.2 ± 127.7 mm³ in untreated mice. mdpi.com Similarly, in a B16 melanoma model, the same treatment resulted in an average tumor volume of 588.2 ± 238.2 mm³ by day 19, a substantial reduction from the 2456.7 ± 223.2 mm³ observed in the control group. mdpi.com
Furthermore, many studies report not just growth inhibition but complete tumor regression. In models of androgen-independent prostate cancer, a PSMA-targeted ADC carrying MMAE led to the cure of 40% of treated animals, with no detectable tumor or measurable prostate-specific antigen (PSA) levels at day 500. aacrjournals.org Similarly, in an ovarian cancer xenograft model (OVCAR3), a single dose of an anti-mesothelin ADC with an MMAE payload resulted in robust tumor regressions. aacrjournals.orgmonash.edu These findings underscore the potent anti-tumor efficacy of targeted MMAE delivery, which can overcome tumor resistance and lead to durable responses in various preclinical settings. nih.govnih.gov
| Cancer Model | MMAE Delivery System | Key Finding | Source |
|---|---|---|---|
| Human Colon, Breast, Ovarian, Lung, Pancreatic Tumors (in mice) | m825-MMAE (ADC targeting TEM8) | Caused tumor shrinkage and, in most cases, eradication. | cancer.gov |
| Pancreatic Cancer (DX3puroβ6 xenograft) | [natCu]PDC-1 (Peptide-Drug Conjugate) | Significantly slower tumor growth compared to saline, non-drug peptide, or free MMAE. | acs.org |
| Breast Cancer (4T1 tumor-bearing mice) | FRRG-MMAE nanoparticles | Significantly inhibited tumor growth compared to saline and free MMAE. | mdpi.com |
| Prostate Cancer (C4-2 xenograft) | PSMA mAb-MMAE (ADC) | Significantly improved median survival; 40% of animals considered cured. | aacrjournals.org |
| Melanoma (gpNMB-positive xenograft) | Glembatumumab vedotin (ADC) | Induced dose-dependent tumor regression. | ascopubs.org |
Efficacy in Specific Cancer Type Models
The therapeutic potential of MMAE has been extensively evaluated across a wide range of specific cancer models, demonstrating its broad applicability when appropriately targeted.
Lymphoma and Leukemia : In preclinical models of B-cell malignancies, MMAE-based ADCs have shown considerable efficacy. An anti-CD22 ADC-MMAE conjugate, for example, demonstrated significant therapeutic effects in a primary preB acute lymphoblastic leukemia (ALL) xenograft mouse model, doubling survival times with just three doses. nih.gov This conjugate was also effective in vitro against CD22-positive precursor B-cell ALL and lymphoma cell lines. nih.gov
Breast Cancer : MMAE has shown potent, dose- and time-dependent cytotoxic activity against human breast cancer cell lines, including MDA-MB-468 and MDA-MB-453. who.int An ADC targeting Nectin-4, 9MW2821, which utilizes an MMAE payload, exhibited significant antitumor activity in a triple-negative breast cancer (MDA-MB-468) xenograft model. aacrjournals.org Furthermore, disitamab vedotin, another MMAE-based ADC, was effective in preclinical models of HER2-positive breast cancer that had developed resistance to other therapies like T-DM1 and T-DXd. nih.gov
Prostate Cancer : The efficacy of MMAE in prostate cancer has been demonstrated using ADCs targeting prostate-specific membrane antigen (PSMA). In a mouse xenograft model of androgen-independent human prostate cancer, a PSMA-ADC eliminated PSMA-expressing cells with picomolar potency and led to long-term, tumor-free survival in a significant fraction of the animals. aacrjournals.org This treatment also resulted in a significant reduction in serum PSA levels. aacrjournals.org
Ovarian and Pancreatic Cancer : An anti-mesothelin ADC, αMSLN-MMAE, showed profound, dose-dependent tumor inhibition or regression in multiple preclinical models of ovarian and pancreatic cancer. aacrjournals.orgmonash.edunih.gov A single dose of the conjugate was sufficient to cause strong regression in HPAC pancreatic cancer xenografts and OVCAR3 ovarian cancer xenografts. aacrjournals.org The efficacy was observed in both cell line-derived and patient-derived xenograft models, highlighting its clinical relevance. aacrjournals.orgmonash.edu
Melanoma : In preclinical melanoma models, the ADC glembatumumab vedotin, which targets glycoprotein-NMB (gpNMB) and carries an MMAE payload, inhibited the growth of gpNMB-positive melanoma cells in vitro and induced tumor regression in xenograft models. ascopubs.org
Urothelial Cancer : The Nectin-4 targeting ADC, 9MW2821, demonstrated potent antitumor efficacy in a urothelial carcinoma (HT1376) xenograft model. aacrjournals.org This highlights the potential of MMAE-based therapies for this cancer type, where Nectin-4 is often highly expressed. aacrjournals.org
| Cancer Type | Model | MMAE Conjugate | Observed Efficacy | Source |
|---|---|---|---|---|
| Leukemia (preB ALL) | Primary human leukemia mouse model | αCD22 Ab-MMAE | Doubled survival times. | nih.gov |
| Lymphoma | Lymphoma xenograft models | αCD22 Ab-MMAE | Demonstrated efficacy in various lymphoma models. | nih.gov |
| Breast Cancer (TNBC) | MDA-MB-468 xenograft | 9MW2821 (anti-Nectin-4) | Potent antitumor activity. | aacrjournals.org |
| Breast Cancer (HER2+) | T-DM1/T-DXd resistant xenografts | Disitamab vedotin | Inhibited tumor growth in resistant models. | nih.gov |
| Prostate Cancer | C4-2 xenograft (androgen-independent) | PSMA ADC | Significant survival benefit, 40% cure rate. | aacrjournals.org |
| Ovarian Cancer | OVCAR3-x2.1 xenograft | αMSLN-MMAE (anti-mesothelin) | Almost complete tumor regressions. | aacrjournals.org |
| Pancreatic Cancer | HPAC xenograft | αMSLN-MMAE (anti-mesothelin) | Strong tumor regression. | aacrjournals.org |
| Melanoma | gpNMB-positive xenograft | Glembatumumab vedotin | Dose-dependent tumor regression. | ascopubs.org |
| Urothelial Carcinoma | HT1376 xenograft | 9MW2821 (anti-Nectin-4) | Potent antitumor efficacy. | aacrjournals.org |
Radiosensitization Research with Monomethyl Auristatin E
Beyond its intrinsic cytotoxic activity, research has identified MMAE as a potent radiosensitizer, capable of enhancing the efficacy of ionizing radiation (IR). nih.govnih.govsemanticscholar.orgaacrjournals.org This dual property makes MMAE a compelling component for combination therapies, particularly when delivered selectively to tumors. nih.govnih.govnih.gov The mechanism of radiosensitization is linked to MMAE's function as an anti-tubulin agent, which causes cells to arrest in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation. aacrjournals.org Studies have shown that this effect is both schedule- and dose-dependent, with radiosensitization directly correlating with the accumulation of cells in mitotic arrest. nih.govnih.govaacrjournals.org
Enhancement of DNA Damage Response in Irradiated Cells
Pre-treatment with MMAE significantly enhances the DNA damage response in cancer cells subsequently exposed to ionizing radiation. nih.govnih.gov A key indicator of DNA double-strand breaks is the formation of γH2AX foci. In both colorectal (HCT-116) and pancreatic (PANC-1) cancer cells, treatment with MMAE prior to irradiation led to a significant increase in the number of γH2AX foci compared to cells treated with IR alone. nih.govaacrjournals.org This effect was dose-dependent; for example, in HCT-116 cells, 5 nM of MMAE was required to see a significant increase in IR-induced DNA breaks, a concentration that also induced cell cycle arrest. nih.gov
In addition to increasing the physical evidence of DNA damage, MMAE also amplifies the signaling pathways that respond to this damage. Specifically, the combination of MMAE and IR resulted in increased activation of the checkpoint kinase CHK1, a critical component of the DNA damage response pathway. nih.govnih.govaacrjournals.org This heightened activation of DNA damage signaling suggests that MMAE not only increases the initial damage caused by radiation but also potentiates the cellular stress response, ultimately contributing to cell death. nih.govresearchgate.net
Modulation of Clonogenic Survival in Research Settings
A critical measure of radiosensitization is the reduction in a cell's ability to proliferate and form colonies after treatment, a concept known as clonogenic survival. Research has consistently shown that MMAE decreases the clonogenic survival of irradiated cancer cells. nih.govnih.gov In studies using HCT-116 colorectal cancer and PANC-1 pancreatic cancer cell lines, pre-incubation with MMAE before irradiation significantly reduced cell survival compared to either treatment alone. nih.gov
For instance, in HCT-116 cells, the IC50 (the concentration of a drug that gives half-maximal response) for MMAE decreased from 1.6 nM for MMAE alone to 0.8 nM when combined with 6 Gy of radiation, indicating a synergistic effect. nih.gov This increased cell kill was not attributed to an increase in apoptosis, suggesting that MMAE enhances radiation-induced cell death primarily through mitotic catastrophe, a consequence of its anti-tubulin activity. nih.gov These findings establish that MMAE can effectively sensitize cancer cells to radiation, thereby reducing their capacity for long-term survival and proliferation. nih.govnih.govaacrjournals.org
Synthesis and Derivatization Strategies of Monomethyl Auristatin E and Analogs
Chemical Synthesis Approaches for Monomethyl Auristatin E
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a synthetic analogue of the natural product dolastatin 10. nih.gov Its synthesis is a critical step in the development of antibody-drug conjugates (ADCs), where it serves as a cytotoxic payload. The chemical synthesis of MMAE and its linker-conjugated forms involves complex peptide chemistry.
A common strategy for synthesizing linker-MMAE conjugates for use in ADCs involves the preparation of a modified MMAE that can be attached to a linker. For instance, a valine-citrulline (Val-Cit) dipeptide linker, which is designed to be cleaved by intracellular enzymes like cathepsin B, is frequently used. acs.orgacs.org The synthesis can involve the reaction of an activated linker, such as ε-maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyloxycarbonyl-p-nitrophenyl (MC-Val-Cit-PABC-pNP), with unmodified MMAE. mdpi.com
Another synthetic approach involves creating a peptide bond between a linker and the N-terminus of the auristatin molecule. For example, a linker can be introduced to the amino group of the N-terminal valine residue of an MMAE precursor through acylation using activated esters like HBTU esters. acs.org The general synthetic route for linker-MMAE conjugates often involves multiple steps of protection, coupling, and deprotection of the amino acid subunits that constitute the pentapeptide structure of MMAE. researchgate.net The core structure of MMAE consists of five amino acids: N-methylvaline, valine, dolaisoleuine, dolaproine, and norephedrine (B3415761), from the N-terminus to the C-terminus. nih.gov Intermediate reagents are crucial in the multi-step synthesis of the final MMAE compound. medchemexpress.com
Design and Synthesis of Modified Monomethyl Auristatin E Derivatives
Modifications to the MMAE structure are actively researched to improve its properties for therapeutic applications, particularly in the context of ADCs. These modifications aim to introduce conjugation handles, enhance hydrophilicity, or create prodrug systems.
Analogs with Functional Handles for Conjugation
To be used as a payload in ADCs, MMAE requires a functional handle for covalent attachment to a linker molecule. jst.go.jp This has led to the development of MMAE analogs where such handles are incorporated. A widely used approach is the introduction of a maleimide (B117702) group into the linker, which can then react with the sulfhydryl group of a cysteine residue on an antibody via a Michael addition reaction. acs.orgnih.gov
Researchers have also explored modifying the central peptide subunits of the auristatin backbone to introduce functional handles. This has resulted in azide-modified auristatins that allow for linker attachment from the central portion of the molecule, offering alternative conjugation strategies. jst.go.jpnih.gov These modifications are critical as they enable the site-specific and stable conjugation of MMAE to antibodies, which is a key factor in the performance of the resulting ADC.
Hydrophilic Modifications of Monomethyl Auristatin E
The hydrophobic nature of MMAE can lead to issues such as aggregation when conjugated to antibodies, especially at high drug-to-antibody ratios (DARs). mdpi.com To address this, hydrophilic modifications of MMAE have been developed. A key strategy is the incorporation of carbohydrates to create glycoside derivatives. researchgate.netnih.gov
One such derivative is MMAU, which is the β-D-glucuronic acid glycoside of MMAE. nih.govresearchgate.net In this molecule, a glucuronic acid is attached to the benzylic hydroxyl group of the norephedrine residue of MMAE. mdpi.com This modification significantly increases the hydrophilicity of the payload. nih.gov Studies have shown that ADCs constructed with hydrophilic payloads like MMAU exhibit improved resistance to aggregation, allowing for the synthesis of ADCs with high DARs. jst.go.jpnih.gov The relative hydrophobicity of modified auristatins can be evaluated using techniques like micellar electrokinetic chromatography (MEKC). mdpi.comresearchgate.net
| Compound | Modification | Relative Hydrophobicity |
| MMAE | Unmodified | Highest |
| MMAU | Attachment of a glucuronic acid residue | Lowest |
This table illustrates the relative hydrophobicity of MMAE and its hydrophilic derivative MMAU.
Phosphate (B84403) Derivatives in Research
Phosphate derivatives of MMAE have been synthesized and investigated for their potential therapeutic properties. Monomethyl auristatin E phosphate (MMAEp) is a derivative where a phosphate group is added to the MMAE structure. This modification has been explored to potentially target bone metastases, as the phosphate group can bind to hydroxyapatite, a major component of bone. nih.gov
Research has shown that while MMAEp has a higher half-maximal inhibitory concentration (IC50) compared to MMAE, it retains the same mechanism of action, which involves the inhibition of microtubule polymerization and arresting the cell cycle at the G2/M transition. nih.gov The development of such derivatives highlights the efforts to expand the therapeutic applications of auristatins by modifying their physicochemical properties.
| Compound | IC50 in PC-3 and C4-2B cell lines (approx.) |
| MMAE | 2 nM |
| MMAEp | 48 nM |
This table compares the in vitro potency of MMAE and its phosphate derivative, MMAEp, in prostate cancer cell lines. nih.gov
Trans-Cyclooctene (B1233481) Modification for Prodrug Systems
The concept of prodrugs, which are inactive compounds that are converted to active drugs in the body, is being applied to MMAE to improve its safety and efficacy. nih.gov One advanced approach for creating prodrug systems involves bioorthogonal chemistry, such as the reaction between a trans-cyclooctene (TCO) and a tetrazine. nih.govsemanticscholar.org
In this pretargeting strategy, a modified, inactive form of a drug is administered, which is later activated at a specific site by a second molecule. By functionalizing a carrier molecule (like an antibody or a polymer) with TCO, it can be directed to a target tissue. nih.govresearchgate.netresearchgate.net A subsequently administered tetrazine-conjugated molecule can then react with the TCO via a Diels-Alder "click" reaction, leading to the release or activation of a payload like MMAE at the desired location. This approach separates the targeting and drug-release steps, potentially reducing systemic toxicity. nih.gov While the direct synthesis of a TCO-MMAE prodrug is a subject of ongoing research, the components for such a system are well-established.
Structure-Activity Relationship (SAR) Studies of Auristatins
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of auristatins relates to their biological activity and for the design of new, improved analogs. jst.go.jpnih.gov These studies have explored modifications at various positions of the auristatin peptide backbone. acs.org
Historically, SAR studies have focused on the terminal subunits: the N-terminus (P1 position) and the C-terminus (P5 position). jst.go.jpnih.gov For example, hydrophobic functionalization of the N-terminal N-methylvaline of the related monomethyl auristatin F (MMAF) scaffold has been shown to increase cell permeability. nih.gov The P1 and P5 side chains have been found to be adaptable to chemical modifications. researchgate.net
More recent research has also investigated modifications of the central subunits (P2-P3-P4) to modulate the activity and hydrophilic character of the molecule. jst.go.jpnih.gov These studies have demonstrated that it is possible to make covalent structural modifications to auristatins without a substantial loss of cytotoxic activity. mdpi.com The insights gained from SAR studies are instrumental in the development of next-generation auristatin-based therapeutics with optimized potency and physicochemical properties. jst.go.jpnih.gov
Advanced Drug Delivery Systems Research Beyond Conventional Adcs
Prodrug Design and Activation Mechanisms
Prodrug strategies for MMAE involve modifying the molecule to an inactive form that can be selectively converted to the active cytotoxic drug at the tumor site. This approach leverages unique physiological or biochemical features of the tumor microenvironment for activation.
A prominent strategy in MMAE prodrug design is the use of enzyme-cleavable linkers. mdpi.commdpi.com These linkers connect MMAE to a carrier or targeting moiety and are designed to be stable in systemic circulation but susceptible to cleavage by enzymes that are overexpressed in the tumor microenvironment. elsevierpure.comnih.gov
One of the most utilized enzymes for this purpose is cathepsin B, a lysosomal protease often found in high concentrations in various cancer types. mdpi.comacs.org The valine-citrulline (VC) dipeptide linker is a well-studied example, frequently used in clinically approved ADCs. mdpi.comfrontiersin.org Following internalization of the conjugate into tumor cells, the VC linker is cleaved by lysosomal cathepsin B, leading to the release of active MMAE. mdpi.commdpi.comnih.gov This enzyme-dependent release is a critical feature for targeted therapy, ensuring the cytotoxic payload is liberated primarily within the target cancer cells. mdpi.com
Another example involves a cathepsin B-specific cleavable peptide, FRRG (Phe-Arg-Arg-Gly). MMAE has been chemically conjugated to this peptide, creating a prodrug that can be selectively activated in tumor cells with high cathepsin B expression. nih.govnih.gov Research has shown that upon incubation with cathepsin B, these linkers are efficiently cleaved, releasing the free, potent MMAE drug. mdpi.comacs.org Conversely, in the absence of the enzyme or in the presence of a non-cleavable version of the linker, the prodrug remains stable and inactive. acs.orgnih.gov
Table 1: Research Findings on Enzyme-Activated MMAE Prodrugs
| Prodrug Linker | Activating Enzyme | Key Findings |
|---|---|---|
| Valine-Citrulline (VC) | Cathepsin B | Essential for the release of MMAE within tumor cells after internalization. mdpi.commdpi.comnih.gov |
Click chemistry offers a highly selective and efficient method for activating prodrugs directly at the tumor site. The Click Activated Protodrugs Against Cancer (CAPAC) platform is a notable example, utilizing the bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). acs.orgnih.govbiorxiv.org
In this system, MMAE is modified with a TCO to create an inactive protodrug, named SQP22. acs.orgnih.gov This modification reduces the cytotoxicity of MMAE. biorxiv.org A separate tumor-targeting agent, such as an antibody fragment (Fab) or a biopolymer, is modified with a tetrazine activator. acs.orgaacrjournals.org When both components are administered, the tetrazine-modified targeting agent localizes to the tumor. The subsequent systemic administration of the SQP22 protodrug leads to a rapid and specific click chemistry reaction at the tumor site, releasing the active MMAE payload. acs.orgbiorxiv.orgbiorxiv.org
This approach has demonstrated antitumor effects in various preclinical models. acs.orgnih.gov The key advantage is the decoupling of the targeting and payload components, allowing for independent optimization and precise control over drug activation, which can be achieved with either intratumorally injected or systemically infused targeting agents. acs.orgaacrjournals.orgshasqi.com
Table 2: Components of the CAPAC Platform for MMAE Activation
| Component | Chemical Modification | Function |
|---|---|---|
| MMAE Protodrug (SQP22) | trans-cyclooctene (TCO) | Inactive, systemically administered cytotoxic agent. acs.orgbiorxiv.org |
Nanoparticles offer a versatile platform for delivering MMAE prodrugs, often leveraging the enhanced permeability and retention (EPR) effect for passive tumor accumulation. elsevierpure.comnih.gov One innovative approach involves designing MMAE prodrugs that can self-assemble into nanoparticles without the need for additional carrier materials. nih.govnih.gov
For instance, the FRRG-MMAE prodrug, designed for cathepsin B-mediated cleavage, can form stable nanoparticles through intermolecular hydrophobic interactions. nih.govnih.gov Once these nanoparticles accumulate in the tumor tissue via the EPR effect, they are taken up by cancer cells. elsevierpure.com Inside the cells, the overexpressed cathepsin B cleaves the FRRG linker, releasing active MMAE to inhibit tubulin polymerization and induce cell death. elsevierpure.comnih.gov This carrier-free system minimizes potential toxicity from nanoparticle carriers and maintains the prodrug in an inactive state in normal tissues where cathepsin B levels are low. nih.gov
Another strategy involves light-activated prodrug nanoparticles. In one study, MMAE was conjugated to a photosensitizer (Ce6) via a caspase-3-specific cleavable peptide. mdpi.comresearchgate.net These conjugates self-assemble into nanoparticles. mdpi.com Upon light irradiation at the tumor site, the photosensitizer generates reactive oxygen species (ROS), which induces apoptosis and activates caspase-3. researchgate.net The activated caspase-3 then cleaves the linker, releasing MMAE. mdpi.com This released MMAE can further amplify apoptosis, leading to a synergistic therapeutic effect. mdpi.comresearchgate.net
Liposomal Encapsulation and Grafting Strategies
Liposomes are another class of nanoparticles that have been explored for the delivery of MMAE. researchgate.netnih.govnih.gov One approach involves grafting an MMAE "warhead" onto a lipid derivative, which is then integrated into the liposome (B1194612) structure. researchgate.netnih.gov This strategy mimics the design of ADCs but uses a lipid-based carrier. researchgate.net
The composition of the liposome, particularly its membrane fluidity, has been shown to be a critical parameter for selective uptake by tumor cells. researchgate.netnih.gov In one study, fluid liposomes composed of specific lipids like palmitoyl-oleoyl-phosphatidylcholine (POPC) and dioleoyl-phosphatidylethanolamine (DOPE) and incorporating the MMAE-lipid derivative were selectively taken up by prostate tumor cells. researchgate.netnih.gov These fluid liposomes showed a significant effect on tumor cell viability, while having negligible effects on non-cancerous fibroblast cells, which interacted primarily with rigid liposomes. researchgate.netnih.gov This suggests that by modulating the physical properties of the liposome carrier, it is possible to engineer selectivity and promote fusion with the target cell membrane for effective drug delivery. researchgate.net
Cell-Penetrating Peptide Conjugates
Cell-penetrating peptides (CPPs) are short peptides that can facilitate the cellular uptake of various molecular cargo. Activatable cell-penetrating peptides (ACPPs) are a sophisticated version of this technology, designed for tumor-specific activation. mdpi.comnih.govresearchgate.net
ACPPs consist of a polycationic CPP conjugated to the drug (MMAE), which is masked by a polyanionic peptide through a cleavable linker. mdpi.comnih.gov This masking prevents non-specific uptake into healthy cells. The linker is designed to be cleaved by enzymes overexpressed in the tumor microenvironment, such as matrix metalloproteinases (MMPs). mdpi.comresearchgate.net When the ACPP reaches the tumor, the MMPs cleave the linker, unmasking the polycationic CPP and allowing it to carry the MMAE payload into the cancer cells. mdpi.comnih.gov This strategy has been shown to preferentially deliver MMAE to tumors in murine models, leading to anti-tumor activity. mdpi.comresearchgate.net
Tumor Microenvironment-Responsive Delivery Systems
Many advanced MMAE delivery strategies are designed to be responsive to the unique characteristics of the tumor microenvironment (TME). The TME is characterized by features such as hypoxia, acidic pH, and the overexpression of specific enzymes, which can all be exploited for targeted drug delivery. mdpi.comresearchgate.netacs.org
Enzyme-Responsive Systems: As discussed, systems that rely on cleavage by cathepsins or MMPs are prime examples of TME-responsive delivery. mdpi.comnih.gov The overexpression of these enzymes in tumors allows for site-specific activation of the MMAE prodrug. mdpi.comresearchgate.net
pH-Responsive Systems: The acidic extracellular pH of tumors can also be used as a trigger. The pH (low) insertion peptide (pHLIP) is a unique delivery vehicle that can target tumors based solely on their low extracellular pH. acs.org Studies have shown that pHLIP-MMAE conjugates exhibit a significantly higher antiproliferative effect at the low pH characteristic of tumors compared to physiological pH. This pH-dependent cytotoxicity provides a mechanism to enhance the therapeutic window and reduce systemic toxicity. acs.org
Apoptosis-Responsive Systems: The light-activated nanoparticles previously mentioned are also a form of TME-responsive system. mdpi.comresearchgate.net They are initially triggered by an external stimulus (light), but the subsequent drug release is dependent on the induction of apoptosis and activation of caspase-3 within the tumor cells, a key process in the TME following initial therapeutic insult. mdpi.com
These TME-responsive systems demonstrate a shift towards more intelligent drug delivery designs that can sense and react to the specific biological context of a tumor, promising more effective and safer applications for potent cytotoxins like MMAE. mdpi.comacs.org
Analytical Methodologies for Research and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and specific quantification of MMAE and its metabolites in complex biological matrices such as plasma and tissue homogenates. researchgate.netxjtu.edu.cn This method offers high selectivity and low limits of quantification, which are essential for pharmacokinetic (PK) studies. genemedi.netnih.gov
Research has led to the development of robust LC-high resolution mass spectrometric (LC-HRMS) methods for MMAE quantification. A common approach involves sample preparation via protein precipitation with acetonitrile, followed by analysis using a liquid chromatography-quadrupole-time-of-flight tandem mass spectrometer (LC-qTOF-MS/MS) in the positive ion mode. genemedi.net Calibration curves for MMAE are typically fitted using a quadratic regression over a concentration range, for instance, from 1.01 to 2,200 ng/mL. genemedi.net For the quantification of unconjugated MMAE, lower limits of quantification (LLOQ) as low as 10 pg/mL have been achieved. researchgate.net
The multiple-reaction monitoring (MRM) scan mode is frequently used for quantitation, monitoring specific precursor-to-product ion transitions. For MMAE, a transition of m/z 718.7 → 152.2 is often monitored, while an isotopically labeled internal standard like MMAE-d8 (m/z 726.6 → 152.1) is used to ensure accuracy. mdpi.com These validated methods are successfully applied to characterize the pharmacokinetic profiles of MMAE in preclinical models, providing critical data on its absorption, distribution, metabolism, and excretion. genemedi.net
Table 1: Example Parameters for LC-MS/MS Quantification of MMAE
| Parameter | Details | Source |
|---|---|---|
| Instrumentation | Liquid chromatography-quadrupole-time-of-flight (LC-qTOF-MS/MS) | genemedi.net |
| Sample Preparation | Protein precipitation with acetonitrile | genemedi.net |
| Ionization Mode | Positive Ion Mode | genemedi.net |
| Calibration Range | 1.01 - 2,200 ng/mL | genemedi.net |
| Regression Model | Quadratic (weighted 1/concentration²) | genemedi.net |
| LLOQ (Unconjugated) | 10 pg/mL | researchgate.net |
| MRM Transition (MMAE) | m/z 718.7 → 152.2 | mdpi.com |
| MRM Transition (IS) | m/z 726.6 → 152.1 (MMAE-d8) | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and stability of MMAE and its conjugates. Reverse-phase HPLC (RP-HPLC) is commonly used to separate MMAE from impurities and degradation products. nih.gov
In one methodology, the characterization of purity and stability was confirmed using an analytical C12-reverse-phase column. The separation was monitored by a UV detector, typically at a wavelength of 220 nm, which is suitable for detecting the peptide bonds within the molecule. nih.gov HPLC is also used to determine the amount and purity of conjugates, such as horseradish peroxidase (HRP)-MMAE conjugates, ensuring that the final product meets stringent quality specifications, often requiring purity levels of ≥99%. bio-rad-antibodies.com Stability studies using HPLC can evaluate the integrity of MMAE under various conditions, such as in human serum at 37°C, which is critical for predicting its behavior in vivo. nih.gov
Imaging Mass Spectrometry (MALDI-IMS) for Tissue Distribution Analysis
Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) is a powerful tool for visualizing the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govyoutube.com This technique provides crucial insights into where the active payload, free MMAE, is released from its ADC within the tumor microenvironment. nih.gov
By optimizing MALDI-IMS conditions for low-molecular-weight substances, researchers can selectively visualize the distribution of free MMAE, distinguishing it from the intact, conjugated ADC. xjtu.edu.cn Studies have successfully used MALDI-IMS to semi-quantitatively map the accumulation of MMAE released from an ADC in tumor tissues at various time points post-administration. For example, the accumulation of MMAE released from a human tissue factor-targeting ADC was visibly higher at 24 hours compared to a control ADC. nih.gov These imaging results are often validated with quantitative LC-MS/MS analysis of tumor homogenates, confirming the findings from the imaging modality. nih.gov This technology is instrumental in understanding the disposition and payload release mechanisms of ADCs at the preclinical stage. nih.gov
Fluorescence Polarization Binding Assays for Tubulin Interaction Studies
Fluorescence polarization (FP) binding assays are a key method for characterizing the interaction between MMAE and its molecular target, tubulin. These assays measure the binding affinity by detecting changes in the polarization of fluorescently labeled ligands upon binding to a larger protein, like tubulin. aacrjournals.orgeuropeanreview.org
In these studies, a fluorescein (B123965) isothiocyanate (FITC) derivative of MMAE (FI-MMAE) is used. When the small FI-MMAE molecule is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to the large tubulin protein, its rotation slows significantly, resulting in an increase in fluorescence polarization. nih.gov By titrating tubulin against a fixed concentration of FI-MMAE, a saturation binding curve can be generated. From this curve, the equilibrium dissociation constant (KD) can be calculated, which quantifies the binding affinity. Research using this method has determined the KD value for the interaction between FI-MMAE and free tubulin to be approximately 291 nM. aacrjournals.orgeuropeanreview.orgnih.gov This provides a quantitative measure of the potency of MMAE's interaction with its target, which is fundamental to its mechanism of action as a microtubule destabilizer. nih.gov
Table 2: Tubulin Binding Affinity Determined by Fluorescence Polarization
| Ligand | Target | KD Value (nM) | Source |
|---|---|---|---|
| FI-MMAE | Free Tubulin | 291 | aacrjournals.orgeuropeanreview.orgnih.gov |
| FI-MMAF | Free Tubulin | 60 - 63 | aacrjournals.orgeuropeanreview.orgnih.gov |
Radiometric Assays (e.g., using [3H]-MMAE, Cryo-Imaging Quantitative Autoradiography)
Radiometric assays, which utilize radiolabeled versions of MMAE, provide a highly sensitive method for quantitative analysis in biological systems. These techniques allow for whole-body tracking and precise measurement of the compound's concentration in various tissues and fluids.
One key application is in pharmacokinetic studies. For example, rats have been administered [3H]-MMAE (tritiated MMAE) intravenously to study its systemic distribution and partitioning into red blood cells (RBCs). mdpi.com By measuring the radioactivity in blood and plasma samples over time, researchers can calculate the blood-to-plasma concentration ratio. In one such study, this ratio was found to increase from 0.902 at 5 minutes post-dose to 5.13 by 45 minutes, indicating significant and time-dependent partitioning of MMAE into RBCs in that species. mdpi.com This type of quantitative data is vital for building a comprehensive understanding of the in vivo behavior of unconjugated MMAE.
Ligand Binding Assays (LBA) for Free Monomethyl Auristatin E Research
Ligand binding assays (LBAs), particularly competitive immunoassays like ELISA, are employed to quantify the concentration of free, unconjugated MMAE in biological samples. These assays are crucial for assessing the in vivo stability of the linker in an ADC, as higher levels of free MMAE in circulation can indicate lower linker stability. genemedi.net
In a competitive LBA format for free MMAE, a microtiter plate is coated with a specific anti-MMAE antibody. The biological sample containing an unknown amount of free MMAE is added to the wells along with a known amount of labeled MMAE (e.g., HRP-conjugated MMAE). The free MMAE from the sample and the labeled MMAE compete for the limited number of binding sites on the capture antibody. After washing, a substrate is added, and the resulting signal is inversely proportional to the concentration of free MMAE in the sample. acs.org The development of highly specific monoclonal antibodies against MMAE has enabled the creation of sensitive assays to accurately measure the free payload in various biological matrices, which aids in correlating drug concentration with efficacy and toxicity. genemedi.net
Immunological Methods (e.g., ELISA, Western Blotting) for Conjugates and Cellular Markers
Immunological methods, especially the enzyme-linked immunosorbent assay (ELISA), are workhorse techniques for the pharmacokinetic analysis of MMAE-containing ADCs. These assays can be designed to measure different components of the ADC, such as the total antibody or the MMAE-conjugated antibody.
A common format is a sandwich ELISA. For measuring the MMAE-conjugated ADC, one approach uses a target antigen (e.g., TROP-2) to capture the ADC from the sample, followed by detection with an enzyme-labeled anti-MMAE antibody. Alternatively, a "bridging" ELISA can be developed where a capture anti-MMAE antibody and a detection anti-MMAE antibody are used to measure the ADC. These methods have been validated with dynamic ranges suitable for preclinical and clinical studies, for example, 0.3–35.0 ng/mL for an MMAE-conjugated ADC. The generation of specific monoclonal antibodies that bind to MMAE in both its free and conjugated forms is critical for the development of these sensitive and specific assays. These LBAs provide essential data on the stability and disposition of the ADC in vivo.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research
Whole-Body Pharmacokinetics (PK) in Research Models
Whole-body pharmacokinetic studies in animal models have revealed that while MMAE is rapidly cleared from the plasma, it exhibits extensive and prolonged distribution in various tissues and blood cells mdpi.comnih.govnih.gov. This disparity between plasma and tissue concentrations underscores the importance of comprehensive biodistribution studies to fully understand the disposition of MMAE nih.gov.
In tumor-bearing mice, MMAE demonstrates significant and sustained retention in tissues long after it has been eliminated from the plasma mdpi.comnih.govnih.gov. Following intravenous administration, plasma concentrations of MMAE decline rapidly, with only a small fraction of the injected dose remaining after a short period mdpi.comyoutube.com. In contrast, tissue concentrations are quantifiable for a much longer duration mdpi.comnih.govyoutube.com.
The extent of tissue distribution varies depending on the perfusion of the organ. Highly perfused tissues such as the lung, kidney, heart, liver, and spleen show tissue-to-plasma area under the concentration curve (AUC) ratios greater than 20 mdpi.comnih.govnih.gov. In contrast, poorly perfused tissues like fat, pancreas, skin, bone, and muscle have lower, yet still significant, tissue-to-plasma AUC ratios ranging from 1.3 to 2.4 mdpi.comnih.govnih.gov. Notably, MMAE distribution into the brain is limited mdpi.comnih.govnih.gov. In tumor tissues, MMAE exposure has been observed to be approximately 8-fold higher than in plasma mdpi.comnih.govnih.gov. This prolonged retention in tissues is thought to be due to the binding of MMAE to its intracellular target, tubulin mdpi.comnih.gov.
| Tissue Category | Tissues | Tissue-to-Plasma AUC Ratio |
|---|---|---|
| Highly Perfused | Lung | >20 |
| Kidney | >20 | |
| Heart | >20 | |
| Liver | >20 | |
| Spleen | >20 | |
| Poorly Perfused | Fat | 1.3 - 2.4 |
| Pancreas | 1.3 - 2.4 | |
| Skin | 1.3 - 2.4 | |
| Bone | 1.3 - 2.4 | |
| Muscle | 1.3 - 2.4 | |
| Other | Tumor | ~8 |
The partitioning of MMAE into red blood cells (RBCs) is a critical factor in its pharmacokinetics and has been shown to be both species- and concentration-dependent tandfonline.comnih.govresearchgate.net. In vitro studies have demonstrated significant differences in RBC partitioning across various species tandfonline.comnih.govresearchgate.net.
In mice, MMAE shows the highest degree of RBC partitioning, followed by rats and monkeys, with minimal partitioning observed in human blood tandfonline.comnih.govresearchgate.net. For instance, at a concentration of 2 nM, the blood-to-plasma ratio of MMAE was approximately 11.8 in mouse blood, 2.36 in rat blood, 1.57 in monkey blood, and 0.976 in human blood tandfonline.comnih.govresearchgate.net. This indicates a nearly 12-fold higher concentration in mouse blood compared to plasma at this concentration, while in humans, the concentrations are almost equal tandfonline.com. This species-dependent difference in RBC partitioning may contribute to the observed discrepancies in systemic MMAE levels between preclinical models and clinical studies tandfonline.comnih.govresearchgate.net.
Furthermore, MMAE's partitioning into RBCs is inversely related to its concentration; higher partitioning is observed at lower concentrations tandfonline.comnih.govresearchgate.net. In vivo studies in mice administered an MMAE-containing ADC showed that once a pseudo-equilibrium was reached, the concentration of unconjugated MMAE was about 5-fold higher in blood than in plasma tandfonline.comnih.gov. In rats, this difference was approximately 1.65-fold tandfonline.comnih.gov.
| Species | Blood-to-Plasma Ratio (Mean ± SD) |
|---|---|
| Mouse | 11.8 ± 0.291 |
| Rat | 2.36 ± 0.0825 |
| Monkey | 1.57 ± 0.0250 |
| Human | 0.976 ± 0.0620 |
The elimination of MMAE from the body in preclinical models is primarily through hepatic clearance nih.govyoutube.com. In vitro, preclinical, and clinical data suggest that the main routes of elimination are metabolism mediated by cytochrome P450 enzymes, specifically CYP3A4/5, and subsequent biliary and fecal excretion nih.gov. Renal excretion plays a minor role in the elimination of MMAE, accounting for less than 10% of its clearance nih.govmdpi.com.
Studies in rats have confirmed that the biliary-fecal route is the major pathway for the elimination of both unconjugated MMAE and MMAE released from ADCs, with over 90% of the administered dose being excreted via this pathway mdpi.com. MMAE is the major species identified in the excreta, along with other minor metabolites mdpi.comiapchem.org.
Physiologically Based Pharmacokinetic (PBPK) Modeling Development
To better characterize the complex whole-body pharmacokinetics of MMAE, physiologically based pharmacokinetic (PBPK) models have been developed mdpi.comnih.govresearchgate.net. These models integrate physiological and drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion of the compound. For MMAE, a PBPK model was developed using data from tumor-bearing mice to simultaneously describe its pharmacokinetics in plasma, various tissues, and tumors mdpi.comnih.govresearchgate.net.
This whole-body PBPK model for MMAE accounts for several key factors, including:
Perfusion or permeability-limited transfer of the drug into tissues mdpi.comnih.govresearchgate.net.
Partitioning of the drug into blood cells mdpi.comnih.govresearchgate.net.
Retention of the drug in tissues and tumors mdpi.comnih.govresearchgate.net.
Plasma protein binding mdpi.comnih.govresearchgate.net.
The model structure divides each tissue compartment into sub-compartments (vascular, endothelial, interstitial, and cellular) to provide a more detailed and mechanistic description of drug disposition youtube.comresearchgate.net. The development of such PBPK models for free MMAE is valuable for understanding the disposition of the payload when it is released from an ADC and can serve as a foundation for creating platform PBPK models for MMAE-conjugated ADCs mdpi.comnih.govnih.gov. These models can aid in the preclinical-to-clinical translation of exposure-response relationships and in optimizing clinical dosing strategies mdpi.comnih.govnih.gov.
Systems Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling
Systems PK-PD models offer a quantitative framework to connect the pharmacokinetic profile of a drug to its pharmacological effect. For MMAE, particularly in the context of ADCs, these models are instrumental in predicting efficacy based on intracellular drug behavior mdpi.comresearchgate.netnih.gov.
A key advancement in the PK-PD modeling of MMAE-containing ADCs is the use of intracellular target occupancy to drive the prediction of in vivo efficacy mdpi.comresearchgate.netnih.gov. These models are built upon the understanding that the cytotoxic effect of MMAE is a result of its binding to intracellular tubulin, leading to cell cycle arrest and apoptosis nih.gov.
A systems PK-PD model was developed for an MMAE-containing ADC, which integrates a single-cell PK model with a tumor distribution model mdpi.comresearchgate.net. This model was used to predict the intracellular occupancy of tubulin by MMAE. The predicted tubulin occupancy was then used as the driver for the pharmacodynamic component of the model to describe the killing of tumor cells mdpi.comresearchgate.netnih.gov.
This modeling approach has successfully characterized the efficacy of an MMAE-ADC in preclinical xenograft models with varying levels of target antigen expression mdpi.comresearchgate.net. A notable finding from this work is that a single set of pharmacodynamic parameters could describe the MMAE-induced cell killing in different tumor cell lines, highlighting the robustness of using intracellular target occupancy as a predictor of efficacy mdpi.comresearchgate.netnih.gov. This systems approach provides a more mechanistic and predictive framework for the clinical translation of ADCs mdpi.comnih.gov.
Molecular and Cellular Mechanisms of Resistance to Monomethyl Auristatin E
Alterations in Tubulin Binding or Microtubule Dynamics
The primary intracellular target of MMAE is tubulin. By inhibiting tubulin polymerization, MMAE disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. iaea.org Consequently, alterations in tubulin or the dynamics of the microtubule network can theoretically confer resistance to MMAE.
Mechanisms of resistance to other microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, have been well-documented and include mutations in the genes encoding α- and β-tubulin subunits, as well as changes in the expression of different tubulin isotypes. nih.govaacrjournals.orgresearchgate.net These alterations can reduce the binding affinity of the drug to tubulin or change the dynamic properties of microtubules, making them less susceptible to disruption. nih.gov For instance, certain β-tubulin mutations have been shown to produce hyperstable microtubules, thereby conferring resistance to microtubule-destabilizing drugs. aacrjournals.org
While these mechanisms are established for other antimitotic agents, direct evidence linking specific tubulin mutations or altered isotype expression to acquired resistance to MMAE in a clinical or preclinical setting is not yet extensively reported. aacrjournals.org Loss of sensitivity to tubulin-binding agents can be mediated by the acquisition of tubulin mutations or changes in tubulin isotype expression. aacrjournals.org However, studies on resistance to MMAE-containing ADCs have more frequently identified other mechanisms, suggesting that alterations in the direct target of MMAE may be a less common route of resistance.
Table 1: Potential Mechanisms of Resistance Related to Tubulin and Microtubules
| Mechanism | Description | Evidence for MMAE Resistance |
| Tubulin Mutations | Point mutations in α- or β-tubulin genes can alter the drug-binding site or affect microtubule stability. aacrjournals.org | While documented for other microtubule agents, specific mutations conferring MMAE resistance are not well-established. aacrjournals.org |
| Altered Tubulin Isotype Expression | Changes in the expression levels of different β-tubulin isotypes can modify microtubule dynamics and drug sensitivity. nih.gov | Overexpression of certain isotypes is linked to resistance to other agents, but its role in MMAE resistance is not yet clear. researchgate.net |
Role of Efflux Pump Mechanisms
A predominant mechanism of acquired resistance to MMAE involves the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps. aacrjournals.org These membrane proteins actively extrude a wide range of substrates, including chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and cytotoxic effect.
The most frequently implicated efflux pump in MMAE resistance is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. frontiersin.org Numerous preclinical studies have demonstrated that cancer cell lines selected for resistance to MMAE-containing ADCs exhibit significant upregulation of MDR1 expression. aacrjournals.org This overexpression leads to a decreased intracellular accumulation of MMAE, allowing the cancer cells to evade its antimitotic effects. frontiersin.org
Research has shown a direct correlation between the level of MDR1 expression and the degree of resistance to MMAE. For example, in resistant cell lines, the induction of MDR1 mRNA and protein has been confirmed through RT-PCR and immunoblot analyses. aacrjournals.org Furthermore, the functional activity of these pumps has been demonstrated by showing reduced retention of other P-gp substrates.
The role of efflux pumps is not limited to the plasma membrane. P-gp has also been found on lysosomal membranes, where it can sequester MMAE within the lysosome after its release from the ADC, preventing it from reaching its cytosolic target, tubulin. frontiersin.orgnih.gov
Table 2: Key Efflux Pumps Implicated in MMAE Resistance
| Efflux Pump | Gene Name | Known Substrate | Role in MMAE Resistance |
| P-glycoprotein (P-gp) | ABCB1 | Various chemotherapeutic drugs | Well-established; overexpression leads to active efflux of MMAE from the cell. frontiersin.org |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Various chemotherapeutic drugs | Implicated in resistance to some ADC payloads, but its role in MMAE resistance is less prominent than P-gp. aacrjournals.org |
Modulation of Apoptotic or Mitotic Catastrophe Pathways in Resistance
MMAE-induced disruption of the mitotic spindle typically triggers cell death through apoptosis or mitotic catastrophe. Therefore, alterations in the signaling pathways that regulate these processes can be a significant factor in the development of resistance.
Upregulation of Anti-Apoptotic Proteins:
A common mechanism of chemoresistance is the overexpression of anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. researchgate.net These proteins can prevent the initiation of the apoptotic cascade, even in the presence of significant cellular damage. While this is a general mechanism of drug resistance, its specific role in acquired MMAE resistance is an active area of investigation. Interestingly, some research suggests that MMAE itself may influence the levels of certain anti-apoptotic proteins, such as Mcl-1, potentially as a mechanism to overcome resistance. oncotarget.com
Defects in Mitotic Checkpoint and Mitotic Slippage:
The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed to anaphase. nih.gov When microtubules are disrupted by agents like MMAE, the SAC is activated, leading to a prolonged mitotic arrest. researchgate.net
Ideally, this sustained arrest leads to apoptosis. However, some cancer cells can escape this fate through a process called "mitotic slippage." nih.govnih.gov In mitotic slippage, the cell exits mitosis without proper chromosome segregation, becoming tetraploid. nih.gov This can be a survival mechanism that allows the cell to bypass the immediate lethal effects of the antimitotic agent. researchgate.net Defects in the mitotic checkpoint signaling pathway can facilitate mitotic slippage and contribute to drug resistance. nih.govbohrium.comresearchgate.net The balance between the signals promoting cell death and those promoting mitotic exit is critical in determining the cell's response to MMAE. oncotarget.com
Table 3: Modulation of Cell Death Pathways in MMAE Resistance
| Pathway | Key Proteins/Processes | Mechanism of Resistance |
| Apoptosis | Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) researchgate.net | Overexpression of anti-apoptotic proteins can block the initiation of apoptosis. |
| Mitotic Catastrophe | Mitotic Checkpoint (SAC) nih.gov | Defects in the SAC can lead to premature exit from mitosis. |
| Mitotic Slippage | Cyclin B1 degradation researchgate.net | Cells can bypass mitotic arrest and cell death by exiting mitosis without proper division, leading to polyploidy and potential survival. nih.gov |
Future Research Avenues for Monomethyl Auristatin E
Development of Next-Generation Auristatin Analogs
The success of MMAE and its counterpart, monomethyl auristatin F (MMAF), has spurred the development of novel auristatin analogs with improved properties. nih.govjst.go.jp Research in this area aims to address the limitations of current auristatins, such as multidrug resistance and optimizing the therapeutic window.
One key area of development is the creation of auristatins with both bystander activity and efficacy against multidrug-resistant (MDR+) cell lines. nih.gov Auristatins are generally categorized into two classes: membrane-permeable molecules like MMAE with high bystander activity but susceptibility to efflux pumps, and less permeable, charged analogs like MMAF that have low bystander activity but are resistant to these pumps. nih.gov Structure-based design, particularly focusing on the hydrophobic functionalization of the MMAF scaffold, has led to new auristatins that combine the desirable attributes of both classes. nih.gov
Another avenue of research is the development of hydrophilic auristatin derivatives. jst.go.jpmdpi.com The Val-Cit-PABC linker commonly used with MMAE adds significant hydrophobicity to the payload-linker construct. rsc.org By creating more hydrophilic payloads, researchers aim to produce ADCs with improved pharmacological properties, including the ability to synthesize high drug-to-antibody ratio (DAR) ADCs that are more resistant to aggregation. jst.go.jp Modifications to the central peptide subunits of the auristatin backbone have also yielded derivatives with potent cytotoxic activity. jst.go.jp Furthermore, computer-aided design strategies are being employed to shift the conformational equilibrium of auristatins to favor the biologically active isomer, potentially enhancing their potency and safety. acs.orgnih.gov
Table 1: Comparison of First and Next-Generation Auristatin Analogs
| Feature | First-Generation (e.g., MMAE, MMAF) | Next-Generation Analogs |
|---|---|---|
| Permeability | Varied (MMAE: permeable, MMAF: less permeable) | Engineered for optimal permeability and bystander effect |
| Efflux Pump | MMAE is susceptible | Designed for resistance to efflux pumps |
| Hydrophilicity | Generally hydrophobic | Increased hydrophilicity for improved pharmacokinetics |
| Bystander Effect | High (MMAE) or Low (MMAF) | Optimized for controlled bystander killing |
| Homogeneity | Challenges with aggregation at high DARs | Improved homogeneity and stability at high DARs |
Innovations in Targeted Delivery Systems
While ADCs are the most established platform for delivering MMAE, research is expanding into a variety of innovative targeted delivery systems to enhance precision and efficacy. nih.govmdpi.comnih.gov These next-generation systems aim to improve tumor penetration, offer more flexible drug conjugation, and overcome limitations of antibody-based therapies.
One promising approach is the use of aptamers for targeted delivery. Aptamers are small, single-stranded nucleic acid molecules that can bind to specific targets with high affinity. nih.gov Their smaller size compared to antibodies allows for better tissue distribution and faster systemic clearance. nih.gov Studies have shown that aptamers conjugated to MMAE and MMAF can be a viable option for delivering these toxic payloads to cancer cells, such as those in pancreatic cancer. nih.gov
Small molecule-drug conjugates (SMDCs) represent another innovative strategy. mdpi.com These conjugates utilize small molecule ligands to target specific cell surface receptors, such as the prostate-specific membrane antigen (PSMA). mdpi.com An SMDC composed of a PSMA-targeting ligand, a cleavable valine-citrulline linker, and MMAE has demonstrated PSMA-specific cytotoxicity and dose-dependent tumor growth inhibition in preclinical models. mdpi.com
Other novel delivery platforms under investigation include:
SNAP-tag technology , which allows for precise and rapid conjugation of MMAE to single-chain variable fragments (scFvs), potentially improving tumor penetration and offering greater flexibility in ADC construction. mdpi.com
"Bottlebrush" particles , which are large, polymer-based nanoparticles capable of carrying a high payload of drugs, including MMAE. mit.edu These particles can be tethered to antibodies for targeted delivery. mit.edu
Peptide-drug conjugates (PDCs) , which use peptides to target tumor cells. An activatable cell-penetrating peptide (ACPP) has been used to selectively deliver MMAE to tumors, showing enhanced efficacy when combined with radiation. creative-diagnostics.comnih.gov
These innovative systems offer the potential to overcome some of the challenges associated with traditional ADCs, such as immunogenicity and manufacturing complexity, while expanding the range of targets and tumor types that can be treated with auristatin-based payloads.
Exploration of Immunomodulatory Effects and Immunogenic Cell Death
A significant and evolving area of research is the immunomodulatory capacity of MMAE, particularly its ability to induce immunogenic cell death (ICD). nih.govaacrjournals.orgbmj.com ICD is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. Several chemotherapeutics have been shown to induce ICD, and MMAE is now recognized as one such agent. acs.orgnih.gov
The primary mechanism through which MMAE induces cytotoxicity is by disrupting the microtubule network, leading to mitotic arrest. nih.govaacrjournals.org This catastrophic disruption also elicits a robust endoplasmic reticulum (ER) stress response, which is a key trigger for the classic hallmarks of ICD. nih.govbmj.com These hallmarks include the surface exposure of calreticulin (B1178941) and the release of ATP and high mobility group box 1 (HMGB1) protein. bmj.com
Preclinical studies have demonstrated that tumor cells treated with MMAE or MMAE-based ADCs exhibit these ICD markers. nih.govbmj.com This, in turn, drives the activation of innate immune cells. nih.gov In animal models, vaccination with tumor cells killed by MMAE or brentuximab vedotin (an anti-CD30 ADC with an MMAE payload) protected the animals from a subsequent tumor challenge. nih.gov Furthermore, T cells transferred from these vaccinated animals were able to slow tumor growth in immunodeficient mice. nih.gov
The induction of ICD by MMAE is considered to be independent of the antibody that delivers it, suggesting that this is a class effect for vedotin ADCs. bmj.com Research has also shown that MMAE can induce immunomodulatory changes in the tumor microenvironment (TME) that are distinct from other ADC payloads. aacrjournals.org For instance, in a xenograft model, only MMAE, among several microtubule-disrupting agents, significantly increased the infiltration of F4/80+ macrophages into the tumor. aacrjournals.org This ability of MMAE to stimulate an anti-tumor immune response provides a strong rationale for its combination with immunotherapies. nih.govnih.gov
Table 2: Hallmarks of Immunogenic Cell Death Induced by MMAE
| Hallmark | Description | Role in Immune Response |
|---|---|---|
| Endoplasmic Reticulum (ER) Stress | Disruption of ER homeostasis | Triggers the ICD signaling cascade |
| Surface Calreticulin Exposure | Translocation of calreticulin to the cell surface | Acts as an "eat me" signal for dendritic cells |
| ATP Release | Secretion of ATP into the extracellular space | Functions as a "find me" signal, recruiting immune cells |
| HMGB1 Release | Passive release of High Mobility Group Box 1 protein | Acts as a late-stage danger signal, promoting dendritic cell maturation |
Mechanistic Studies on Combination Therapies
The ability of MMAE to not only directly kill cancer cells but also to modulate the tumor microenvironment has opened up promising avenues for combination therapies. Mechanistic studies are underway to better understand and optimize these combinations, particularly with radiotherapy and immunotherapy.
MMAE has been identified as a potent radiosensitizer. nih.govnih.gov It sensitizes cancer cells to ionizing radiation (IR) in a dose- and schedule-dependent manner, which correlates with mitotic arrest. nih.gov The combination of MMAE and IR leads to an increase in DNA double-strand breaks and enhanced DNA damage signaling. nih.gov When MMAE is delivered in a targeted manner, for example via an activatable cell-penetrating peptide, its radiosensitizing effects can be localized to the tumor, leading to more robust and prolonged tumor regression in preclinical models compared to non-targeted MMAE. nih.gov
Furthermore, the combination of targeted MMAE and radiotherapy can sculpt the tumor immune infiltrate. nih.gov This combination has been shown to increase the population of cytotoxic immune cells, including CD8+ T cells, within the tumor. nih.gov This provides a strong rationale for a trimodal approach combining targeted MMAE, radiotherapy, and immune checkpoint inhibitors. nih.gov The ICD induced by MMAE can sensitize otherwise immunologically "cold" tumors to checkpoint blockade. nih.govnih.gov Preclinical evidence supports this, showing that the immunity acquired from MMAE-killed tumor cell vaccination can be further amplified by the addition of PD-1 blockade. nih.gov In a humanized model, treatment with an MMAE-based ADC potentiated the activity of anti-PD-1 therapy by driving the expansion and recruitment of tumor-reactive CD8+ T cells. nih.gov
These mechanistic insights are paving the way for clinical trials combining MMAE-based ADCs with radiotherapy and various immunotherapeutic agents to improve treatment outcomes for a range of cancers.
Advanced Modeling for Predictive Research
To optimize the development and clinical application of MMAE-based ADCs, advanced computational modeling is being increasingly utilized. Physiologically-based pharmacokinetic (PBPK) models are emerging as powerful tools to predict the whole-body distribution and pharmacokinetics of these complex therapies. nih.govyoutube.com
Traditional pharmacokinetic models often have limitations in simultaneously characterizing the disposition of both the antibody and the payload components of an ADC in various tissues. nih.gov Whole-body PBPK models address this by integrating data to simulate the concentration of the ADC, the conjugated payload, and the unconjugated (free) MMAE in plasma, various tissues, and the tumor. nih.govyoutube.com These models can be developed using preclinical data from animal models and then scaled up to predict human pharmacokinetics. nih.gov
The applications of these advanced models in predictive research are numerous:
Predicting Clinical Pharmacokinetics: PBPK models can forecast the exposure of different ADC analytes in patients, which can help in establishing more reliable exposure-response relationships for both efficacy and safety. nih.govresearchgate.net
Optimizing Dosing Strategies: By simulating different dosing regimens, these models can help in optimizing the dose and schedule of MMAE-based ADCs for various patient populations, including pediatrics. youtube.com
Assessing Drug-Drug Interactions: The models can be used to evaluate the potential for clinical drug-drug interactions with MMAE-based ADCs. youtube.com
Informing Clinical Trial Design: Predictive modeling can aid in the selection of starting doses for first-in-human trials and provide a framework for predicting the maximum tolerated dose. researchgate.net
Visual predictive checks and simulations are used to validate these models against observed clinical data, ensuring their accuracy and reliability. researchgate.netnih.gov As our understanding of the complex biology of ADCs grows, the integration of these advanced modeling techniques will be crucial for accelerating the development of safer and more effective MMAE-based therapies.
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing the purity and stability of MMAE in antibody-drug conjugate (ADC) formulations?
- Methodological Answer : MMAE's purity and stability should be assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to quantify free vs. conjugated MMAE . For stability under physiological conditions, accelerated degradation studies (e.g., pH, temperature variations) with time-course sampling are critical. Elemental analysis and nuclear magnetic resonance (NMR) spectroscopy are required to confirm structural integrity, particularly for batch-to-batch consistency in ADC production .
Q. Which in vitro models are most suitable for evaluating MMAE’s cytotoxic efficacy and mechanism of action?
- Methodological Answer : Use HER2-positive cell lines (e.g., SK-BR-3, BT-474) for ADC efficacy studies, as MMAE’s microtubule-disrupting activity is context-dependent . Dose-response curves (IC50/EC50) should be generated using ATP-based viability assays (e.g., CellTiter-Glo). Include negative controls (e.g., non-targeted ADCs) to distinguish target-specific cytotoxicity .
Q. What linker chemistries optimize MMAE’s conjugation efficiency and payload release in ADCs?
- Methodological Answer : Stable linkers like maleimidocaproyl (mc) or cleavable valine-citrulline (VC) dipeptide linkers are preferred. Conjugation efficiency can be validated via UV-Vis spectroscopy (measuring drug-to-antibody ratio, DAR) . For controlled payload release, compare linker stability in lysosomal protease-rich environments using fluorescence-based assays .
Q. How can researchers validate MMAE’s target specificity in preclinical models?
- Methodological Answer : Employ competitive binding assays (e.g., surface plasmon resonance) to confirm antibody-antigen affinity. In vivo xenograft models with antigen-negative vs. antigen-positive tumors are essential to differentiate on-target effects from off-target toxicity. Pharmacokinetic (PK) studies measuring MMAE plasma/tissue concentrations further validate specificity .
Advanced Research Questions
Q. How should discrepancies in MMAE’s efficacy across preclinical models be addressed?
- Methodological Answer : Analyze variables such as tumor microenvironment heterogeneity, model-specific pharmacokinetics (e.g., murine vs. humanized models), and antigen density thresholds. Use multivariate regression to identify confounding factors (e.g., stromal interactions) . Cross-validate findings using patient-derived xenografts (PDXs) with matched clinical response data .
Q. What statistical approaches are robust for meta-analysis of MMAE dose-response relationships in heterogeneous datasets?
- Methodological Answer : Apply random-effects models to account for inter-study variability. Stratify data by ADC type, cancer subtype, and prior treatment history. Dose-response meta-analysis requires standardized metrics (e.g., log-transformed hazard ratios) and sensitivity analyses to assess publication bias .
Q. How can off-target toxicity of MMAE-based therapies be mitigated during ADC design?
- Methodological Answer : Optimize DAR (≤4) to balance efficacy and toxicity. Conduct toxicokinetic studies in non-human primates to identify safe thresholds. Incorporate hydrophilic modifications (e.g., PEGylation) to reduce ADC aggregation and hepatic uptake .
Q. What integrative approaches predict resistance mechanisms to MMAE in ADCs?
- Methodological Answer : Combine RNA sequencing (tumor biopsies) with proteomic profiling of microtubule dynamics to identify resistance markers (e.g., βIII-tubulin overexpression). CRISPR screens can pinpoint genetic modifiers of MMAE sensitivity, validated via isogenic cell line models .
Data Presentation and Reproducibility Guidelines
- Tables/Figures : Include raw data (e.g., IC50 values, DAR distributions) in supplementary files, with processed data (means ± SD) in main figures .
- Experimental Replication : Detailed synthesis protocols (e.g., MMAE-linker conjugation steps) must be provided in supplementary materials, including instrument calibration details .
- Ethical Reporting : Disclose all preclinical model ethics approvals and statistical power calculations to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
